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molecular formula C10H6N2O B1303903 2-Oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 36926-82-6

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B1303903
M. Wt: 170.17 g/mol
InChI Key: WNRMLIGSXULUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822097B1

Procedure details

To a solution of o-aminobenzaldehyde (Sigma) (5.80 g, 48 mmol) in 250 mL of EtOH was added ethyl cyanoacetate (Aldrich) (6.20 mL, 58 mmol) followed by piperidine (Aldrich) (1.4 mL, 14 mmol) at RT. The reaction was heated at 75° C. for 15 h then cooled to RT. The solid was filtered, washed with EtOH and dried in vacuo to give a pale yellow crystalline solid. MS m/z: 171 (M+1); 169 (M−1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11].N1CCCCC1>CCO>[CH:7]1[CH:6]=[C:3]2[CH:4]=[C:12]([C:10]#[N:11])[C:13]([NH:1][C:2]2=[CH:9][CH:8]=1)=[O:14]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow crystalline solid

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C(=C1)C=C(C(=O)N2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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